molecular formula C12H20NO6PS B12850388 (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl (2-(trimethylammonio)ethyl) phosphate

(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl (2-(trimethylammonio)ethyl) phosphate

Cat. No.: B12850388
M. Wt: 337.33 g/mol
InChI Key: CUBZOWTWMVIQSI-UHFFFAOYSA-N
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Description

(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl (2-(trimethylammonio)ethyl) phosphate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thieno[3,4-b][1,4]dioxin core, which is known for its electronic properties, and a phosphate group, which imparts solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl (2-(trimethylammonio)ethyl) phosphate typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[3,4-b][1,4]dioxin core, followed by the introduction of the phosphate group through phosphorylation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl (2-(trimethylammonio)ethyl) phosphate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phosphate group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl (2-(trimethylammonio)ethyl) phosphate has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe due to its unique electronic properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl (2-(trimethylammonio)ethyl) phosphate involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to interact with enzymes and receptors, potentially modulating their activity. The phosphate group can facilitate binding to biological molecules, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,4-b][1,4]dioxin derivatives: These compounds share the same core structure but differ in functional groups, affecting their reactivity and applications.

    Phosphate esters: Compounds with similar phosphate groups but different organic moieties, influencing their solubility and biological activity.

Uniqueness

(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl (2-(trimethylammonio)ethyl) phosphate is unique due to its combination of a thieno[3,4-b][1,4]dioxin core and a phosphate group, which imparts distinct electronic and solubility properties. This combination makes it particularly valuable for applications requiring specific electronic characteristics and reactivity.

Properties

Molecular Formula

C12H20NO6PS

Molecular Weight

337.33 g/mol

IUPAC Name

2,3-dihydrothieno[3,4-b][1,4]dioxin-3-ylmethyl 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C12H20NO6PS/c1-13(2,3)4-5-17-20(14,15)18-7-10-6-16-11-8-21-9-12(11)19-10/h8-10H,4-7H2,1-3H3

InChI Key

CUBZOWTWMVIQSI-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OCC1COC2=CSC=C2O1

Origin of Product

United States

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